N,N-dimethyl-4-piperidin-4-yloxyaniline
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Overview
Description
N,N-dimethyl-4-piperidin-4-yloxyaniline is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a piperidine ring and an aniline moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-piperidin-4-yloxyaniline typically involves the reaction of 4-piperidinol with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-piperidin-4-yloxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the aniline moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-dimethyl-4-piperidin-4-yloxyaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-piperidin-4-yloxyaniline exerts its effects involves interactions with specific molecular targets and pathways. The piperidine ring and aniline moiety allow it to bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-piperidin-4-yloxybenzamide
- N,N-dimethyl-4-piperidin-4-yloxyphenylamine
- N,N-dimethyl-4-piperidin-4-yloxybenzylamine
Uniqueness
N,N-dimethyl-4-piperidin-4-yloxyaniline stands out due to its unique combination of a piperidine ring and an aniline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-yloxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(2)11-3-5-12(6-4-11)16-13-7-9-14-10-8-13/h3-6,13-14H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYBYHPBHGYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)OC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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